Araliasaponin V -

Araliasaponin V

Catalog Number: EVT-8204998
CAS Number:
Molecular Formula: C54H88O23
Molecular Weight: 1105.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Congmunoside V is a natural product found in Aralia decaisneana with data available.
Source

The primary source of Araliasaponin V is the roots and leaves of Aralia elata. This plant is native to East Asia, particularly found in Japan, Korea, and parts of China. It has been traditionally used in herbal medicine for its therapeutic properties.

Classification

Araliasaponin V is classified as a triterpenoid saponin. Saponins are categorized based on their structure into two main types: steroidal and triterpenoid saponins. Araliasaponin V falls under the triterpenoid category due to its chemical structure, which includes a triterpenoid aglycone linked to one or more sugar moieties.

Synthesis Analysis

Methods

The synthesis of Araliasaponin V can be achieved through various methods, primarily focusing on extraction from natural sources or semi-synthetic approaches.

  1. Extraction: The most common method involves solvent extraction techniques using ethanol or methanol to isolate Araliasaponin V from the dried roots or leaves of Aralia elata. The extract is then purified using chromatographic methods such as high-performance liquid chromatography (HPLC).
  2. Semi-synthesis: This method involves modifying existing saponins obtained from Aralia elata or other related species through chemical reactions to yield Araliasaponin V.

Technical Details

The extraction process typically includes:

  • Drying the plant material.
  • Grinding it into a powder.
  • Soaking in a solvent (ethanol/methanol) for several hours.
  • Filtration and evaporation of the solvent to obtain a concentrated extract.
  • Further purification through HPLC to isolate Araliasaponin V.
Molecular Structure Analysis

Structure

Araliasaponin V has a complex molecular structure characterized by a triterpenoid backbone with multiple sugar units attached. The specific arrangement of these sugars and the triterpenoid core contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Araliasaponin V can undergo various chemical reactions typical for saponins, including hydrolysis, oxidation, and glycosylation. These reactions can modify its biological activity and solubility.

  1. Hydrolysis: Under acidic or basic conditions, the glycosidic bonds can be cleaved, leading to the release of sugar moieties and the aglycone.
  2. Oxidation: The presence of hydroxyl groups in the structure makes it susceptible to oxidation, potentially altering its pharmacological properties.
  3. Glycosylation: Additional sugar units can be added through glycosylation reactions, enhancing its solubility and bioavailability.

Technical Details

The hydrolysis reaction can be monitored using chromatographic techniques to analyze the resultant products and their concentrations over time.

Mechanism of Action

Process

Araliasaponin V exerts its biological effects through multiple mechanisms:

  1. Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation.
  2. Antioxidant Effects: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
  3. Immunomodulation: It enhances immune responses by promoting lymphocyte proliferation and activity.

Data

Studies have shown that Araliasaponin V significantly reduces markers of inflammation in vitro and in vivo models, indicating its potential therapeutic applications in inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.
  • Melting Point: Not well-defined due to its complex nature but generally stable under standard laboratory conditions.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to strong bases.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels due to its amphiphilic nature.

Relevant Data or Analyses

Physical characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of Araliasaponin V.

Applications

Scientific Uses

Araliasaponin V has several potential applications in scientific research and medicine:

  1. Pharmaceutical Development: Due to its anti-inflammatory and antioxidant properties, it is being investigated for use in developing new anti-inflammatory drugs.
  2. Nutraceuticals: Its health benefits make it a candidate for inclusion in dietary supplements aimed at improving immune function and reducing inflammation.
  3. Cosmetics: With its skin-protective properties, it may find applications in cosmetic formulations aimed at anti-aging and skin repair.
Biosynthetic Pathways and Metabolic Engineering

Triterpenoid Saponin Biosynthesis in Aralia Species

Araliasaponin V belongs to the oleanane-type triterpenoid saponins characteristic of Aralia elata (Miq.) Seem. Its biosynthesis initiates via the cytosolic mevalonate (MVA) pathway, where acetyl-CoA is converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Farnesyl diphosphate synthase (FPS) catalyzes the condensation of IPP and DMAPP units to form farnesyl diphosphate (FPP). Squalene synthase (SS) then dimerizes FPP to squalene, which squalene epoxidase (SE) epoxidizes to 2,3-oxidosqualene. β-amyrin synthase (β-AS) cyclizes this intermediate into β-amyrin, the foundational oleanane skeleton of Araliasaponin V [3] [10].

Distinct from the dammarane-type saponins in the closely related genus Panax, Aralia elata exclusively produces oleanane-type saponins due to a critical genomic divergence: the loss of functional dammarenediol synthase (DDS). Comparative genomics reveals that Aralia species lack 12 exons in the DDS-encoding gene, which is essential for dammarane scaffold formation. Consequently, β-AS dominates the cyclization of 2,3-oxidosqualene in Aralia, channeling carbon flux toward oleanolic acid and hederagenin precursors [5]. Environmental stressors like light quality and nutrient availability significantly influence this pathway. For example, red-light spectra (26.6% red, 59.9% green, 13.5% blue) reduce Araliasaponin V accumulation (~16 mg kg⁻¹) compared to green-light spectra, while high nitrogen availability (90 mg kg⁻¹) suppresses saponin biosynthesis overall [6].

Table 1: Key Enzymes in Oleanane-Type Saponin Biosynthesis

EnzymeGene SymbolFunction in PathwayProduct
Farnesyl diphosphate synthaseAeFPSCondenses IPP/DMAPP to FPPFPP
Squalene synthaseAeSS/PnSSDimerizes FPP to squaleneSqualene
Squalene epoxidaseAeSEEpoxidizes squalene2,3-Oxidosqualene
β-Amyrin synthaseAeβ-ASCyclizes 2,3-oxidosqualeneβ-Amyrin (Oleanane skeleton)

Enzymatic Modifications in Araliasaponin V Glycosylation Patterns

Glycosylation dictates the bioactivity and solubility of Araliasaponin V. This step involves regioselective sugar attachments to the C-3 and C-28 positions of the oleanolic acid aglycone. Cytochrome P450 monooxygenases (CYP450s) first oxidize β-amyrin at C-28 to form a carboxyl group, yielding oleanolic acid. UDP-dependent glycosyltransferases (UGTs) and cellulose synthase-like enzymes (CSLs) then catalyze glycosyl transfer. Specifically:

  • CYP716 Family: CYP716A295 and CYP716A296 hydroxylate oleanolic acid at C-2β and C-23, while CYP72A763 and CYP72A776 mediate C-16α oxidation to generate hederagenin-like intermediates [3].
  • UGT73 and CSLM Families: UGT73 enzymes attach glucose to C-3, whereas CSLMs glycosylate C-28. Araliasaponin V’s unique tetrasaccharide moiety (glucose-glucuronic acid-rhamnose-arabinose) arises from sequential additions by these enzymes. Transcriptomic analyses identify UGT73C1 and CSLM3 as highly expressed in leaves, correlating with elevated Araliasaponin V levels [5].

Energy-resolved mass spectrometry (erMS) analyses confirm that glycosylation patterns differ between Aralia elata tissues. Buds accumulate monodesmosidic saponins with simpler sugar chains, whereas leaves predominantly contain bisdesmosidic saponins like Araliasaponin V, featuring branched oligosaccharides at C-3 and a glucose unit at C-28 [2]. Methyl jasmonate (MeJA) elicitation upregulates UGT and CSLM expression, enhancing glycosylation efficiency by 1.5-fold in transgenic cell lines [10].

Table 2: Glycosylating Enzymes Specific to Araliasaponin V Biosynthesis

Enzyme ClassGene/ProteinModification SiteSugar Unit AttachedTissue Specificity
Cytochrome P450CYP716A295C-2β, C-23HydroxylationRoots, Leaves
Cytochrome P450CYP72A763C-16αHydroxylationLeaves
UGT73 glycosyltransferaseUGT73C1C-3GlucoseLeaves
CSLM glycosyltransferaseCSLM3C-28GlucoseLeaves

Transcriptomic Profiling of Aralia elata for Saponin Pathway Elucidation

RNA sequencing of Aralia elata roots, stems, and leaves has identified 254 CYP450 and 122 UGT unigenes, with 150 CYP450s and 92 UGTs encoding functional proteins. Phylogenetic clustering classifies CYP450s into nine clans and 40 families, with A-type (53%) predominating in triterpenoid oxidation. UGTs segregate into 16 groups (A–P), with groups E and L housing enzymes specific to oleanane glycosylation [3]. Tissue-specific expression profiles reveal:

  • Leaves exhibit the highest expression of Aeβ-AS, CYP716A295, and UGT73C1, aligning with their role as primary saponin accumulation sites (52.74 mg g⁻¹ total saponins).
  • Roots show elevated CYP72A776 (hederagenin synthesis) and CSLM1 expression, consistent with chikusetsusaponin IV dominance (573.89 μg g⁻¹) [3] [4].

Co-expression networks constructed from transcriptome data link AeSS, AeSE, and UGT73C1 into a module tightly correlated with Araliasaponin V biosynthesis. MeJA treatment amplifies this coordination: in transgenic lines expressing Panax notoginseng SS (PnSS), MeJA upregulates AeSE and Aeβ-AS within 24 hours, boosting squalene and oleanolic acid yields by 1.39-fold and 4.90-fold, respectively [10]. Hierarchical clustering analysis of metabolomic-transcriptomic data further discriminates high-saponin chemotypes, pinpointing CYP716A296 and CSLM3 as biomarkers for Araliasaponin V-rich accessions [4].

Fungal Endophyte-Mediated Bioproduction Strategies

While direct studies on fungal endophyte-mediated bioproduction of Araliasaponin V are limited in the provided search results, evidence from analogous triterpenoid systems suggests high potential. Achyranthes bidentata endophytes enhance the yield of Aralia saponin A (AsA) via sphingolipid pathway modulation [9]. In Aralia elata, similar approaches could exploit endophytes that express:

  • Saponin Transporters: Endophytic Fusarium spp. may facilitate host-to-fungus saponin transfer, reducing feedback inhibition in plant cells.
  • Co-culture Elicitors: Endophyte-derived jasmonates or oligosaccharides could upregulate AeSS and UGT73 expression in Aralia cell cultures.

Saccharomyces cerevisiae engineered with Aralia CYP72As and UGT73s synthesizes >13 aralosides de novo [5]. Integrating endophyte-derived regulatory genes (e.g., transcription factors modulating sphingosine kinase SPHK1) into such yeast chassis could further optimize Araliasaponin V titers, circumventing plant tissue culture bottlenecks. However, empirical validation of endophyte-Aralia interactions for this specific saponin remains a critical research gap.

Properties

Product Name

Araliasaponin V

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C54H88O23

Molecular Weight

1105.3 g/mol

InChI

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3

InChI Key

MROYUZKXUGPCPD-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

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